lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide
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Overview
Description
Lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide typically involves the reaction of 1-methyl-1H-pyrazole-4-boronic acid with lithium hydroxide under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form boronic acids or boronic esters.
Substitution: : The pyrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters and borates.
Reduction: : Boronic acids and boronic esters.
Substitution: : Substituted pyrazoles.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology
In biological research, it serves as a tool for studying enzyme mechanisms and developing new pharmaceuticals. Its boronic acid group can interact with various biological targets, making it useful in drug discovery.
Medicine
The compound has potential applications in the development of new therapeutic agents. Its ability to form stable complexes with biological molecules makes it a candidate for drug design and development.
Industry
In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with amino acids like serine, threonine, and cysteine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
1-Boc-pyrazole-4-boronic acid pinacol ester
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
Lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide is unique due to its lithium hydroxide component, which enhances its reactivity and stability compared to similar boronic acid derivatives. This makes it particularly useful in various synthetic applications and biological studies.
Properties
IUPAC Name |
lithium;4-(2-hydroxy-4,4,5,5-tetramethyl-1,3-dioxa-2-boranuidacyclopent-2-yl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BN2O3.Li/c1-9(2)10(3,4)16-11(14,15-9)8-6-12-13(5)7-8;/h6-7,14H,1-5H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHQCJCHREQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]1(OC(C(O1)(C)C)(C)C)(C2=CN(N=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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